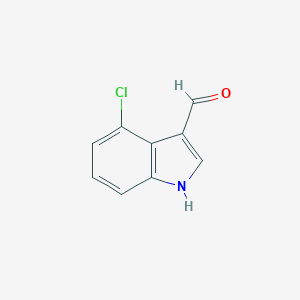

4-クロロインドール-3-カルバルデヒド

概要

説明

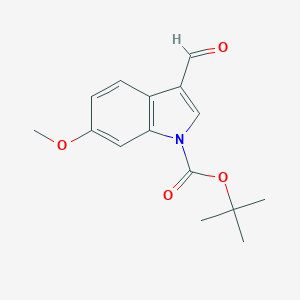

4-chloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carboxaldehyde, which can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of a chlorine atom . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 4-chloro-1H-indole-3-carbaldehyde, are involved in various chemical reactions. They are key precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .科学的研究の応用

多成分反応における役割

4-クロロインドール-3-カルバルデヒドは、インドールファミリーのメンバーとして、活性分子の合成のための理想的な前駆体です . これは、多成分反応(MCR)において重要な役割を果たしており、MCRは、2つ以上の出発物質が共有結合によって結合して単一の生成物を与える、1段階の収束的かつ持続可能な戦略です . MCRは一般的に収率が高く、操作が容易で、時間とコストの効率が優れています .

生物活性構造の前駆体

4-クロロインドール-3-カルバルデヒドとその誘導体は、生物活性構造を生成するための必須で効率的な化学的前駆体です . これらの構造には、カルバゾール、トリアゾール、ピラゾール、ピリミジン、キノリン、およびイミダゾール誘導体が含まれます .

抗酸化活性

4-クロロインドール-3-カルバルデヒドを含むインドール誘導体は、有意な抗酸化活性を示しています . これは、酸化ストレスによって引き起こされる病気の治療薬の開発において、それらを価値のあるものにします。

抗生物質活性

インドール誘導体は、抗生物質活性を示すことが実証されています . これは、4-クロロインドール-3-カルバルデヒドが、新しい抗生物質の開発に使用できる可能性があることを示唆しています。

抗炎症活性

インドール誘導体は、抗炎症作用を有することが判明しています . したがって、4-クロロインドール-3-カルバルデヒドは、抗炎症薬の開発に使用できます。

抗がん活性

4-クロロインドール-3-カルバルデヒドを含むインドール誘導体は、抗がん活性を示しています . これは、がん治療における潜在的な用途を示唆しています。

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を示すことが実証されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

Safety and Hazards

将来の方向性

1H-Indole-3-carbaldehyde and its derivatives, including 4-chloro-1H-indole-3-carbaldehyde, have been highlighted for their role in inherently sustainable multicomponent reactions. These compounds are awaiting further exploitation in the assembly of pharmaceutically interesting scaffolds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

作用機序

Target of Action

4-Chloroindole-3-carbaldehyde, also known as 4-Chloroindole-3-carboxaldehyde or 4-chloro-1H-indole-3-carbaldehyde, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions often result in changes at the molecular level, which can have significant effects on biological systems .

Biochemical Pathways

In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a crucial role in the plant’s defense against pathogens . .

Result of Action

Indole derivatives, including 4-Chloroindole-3-carbaldehyde, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .

生化学分析

Biochemical Properties

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc These activities are due to the interactions of indole derivatives with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Indole-3-carbaldehyde, a related compound, is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile

特性

IUPAC Name |

4-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJFNQAVTYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542294 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-72-2 | |

| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)